2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate

CAS No.: 61361-83-9

Cat. No.: VC17059847

Molecular Formula: C25H48O6

Molecular Weight: 444.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61361-83-9 |

|---|---|

| Molecular Formula | C25H48O6 |

| Molecular Weight | 444.6 g/mol |

| IUPAC Name | [2-(decanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] decanoate |

| Standard InChI | InChI=1S/C25H48O6/c1-3-5-7-9-11-13-15-17-23(28)30-21-25(19-26,20-27)22-31-24(29)18-16-14-12-10-8-6-4-2/h26-27H,3-22H2,1-2H3 |

| Standard InChI Key | IFHCVUJSBCYBGF-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCC |

Introduction

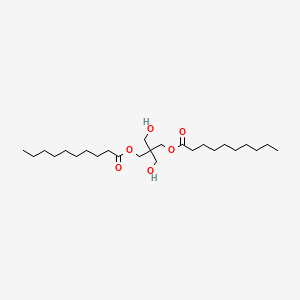

Chemical Identity and Structural Features

Nomenclature and Synonyms

The compound is systematically named [2-(decanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] decanoate under IUPAC rules . Common synonyms include pentaerythrityl dicaprate, pentaerythritol didecanoate, and EINECS 262-733-4 . Its CAS registry number (61361-83-9) and PubChem CID (6454170) are universally recognized identifiers .

Molecular Architecture

The molecule consists of a pentaerythritol core () with two hydroxyl groups replaced by decanoate () chains. The remaining two hydroxyl groups confer polarity, while the long alkyl chains impart hydrophobicity . Key structural descriptors include:

| Property | Value/Descriptor | Source |

|---|---|---|

| SMILES | CCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCC | |

| InChIKey | IFHCVUJSBCYBGF-UHFFFAOYSA-N | |

| Rotatable Bond Count | 24 | |

| Hydrogen Bond Donors | 2 |

The high rotatable bond count and flexible backbone complicate 3D conformer generation, as noted in PubChem’s exclusion of 3D structural data .

Synthesis and Manufacturing

Esterification Reaction

The compound is synthesized via esterification of pentaerythritol with decanoic acid. The reaction proceeds under acidic or enzymatic catalysis, where hydroxyl groups on pentaerythritol react with carboxyl groups of decanoic acid to form ester linkages:

Here, . The process typically requires elevated temperatures (100–150°C) and dehydrating agents to shift equilibrium toward ester formation.

Purification and Yield

Post-synthesis, the product is purified via vacuum distillation or chromatography to remove unreacted acids and diesters. Yield optimization depends on stoichiometric ratios and catalyst selection. Industrial-scale production may employ continuous flow reactors to enhance efficiency.

Physicochemical Properties

Thermal and Physical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 504.6 ± 45.0 °C (pred.) | |

| Density | 1.003 ± 0.06 g/cm³ | |

| pKa | 13.53 ± 0.10 (pred.) | |

| XLogP3 | 6.9 |

The high boiling point and lipophilicity (XLogP3 = 6.9) suggest suitability for high-temperature applications and compatibility with nonpolar matrices .

Solubility and Reactivity

The compound is insoluble in water due to its long alkyl chains but miscible with organic solvents like chloroform and ethyl acetate. Residual hydroxyl groups enable further chemical modifications, such as etherification or cross-linking .

Applications and Industrial Relevance

Lubricants and Plasticizers

Pentaerythritol esters are widely used as synthetic lubricants due to their thermal stability and low volatility. The branched structure of 2,2-bis(hydroxymethyl)-1,3-propanediyl didecanoate reduces crystallinity, enhancing performance in extreme temperatures.

Surfactants and Emulsifiers

The amphiphilic nature of the compound (hydrophobic alkyl chains and hydrophilic hydroxyl groups) positions it as a potential nonionic surfactant. Its biodegradability compared to petrochemical surfactants warrants exploration in green chemistry .

Polymer Additives

Incorporating this ester into polymers could improve flexibility and UV resistance. Pending research may explore its role as a plasticizer in PVC or biodegradable plastics.

Research Directions and Challenges

Conformational Studies

The compound’s flexibility (24 rotatable bonds) poses challenges in computational modeling . Molecular dynamics simulations could elucidate its behavior in different solvents, aiding in application-specific tailoring.

Toxicity and Environmental Impact

No toxicity data are publicly available. Future studies must assess ecotoxicological profiles, particularly biodegradation pathways and aquatic toxicity, to ensure regulatory compliance .

Advanced Material Synthesis

Functionalizing the hydroxyl groups with photoactive moieties (e.g., azobenzene) could yield light-responsive materials for smart coatings or drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume